molecular formula C19H12Cl2N2O3 B11547039 2,4-dichloro-N-(4'-nitrobiphenyl-4-yl)benzamide

2,4-dichloro-N-(4'-nitrobiphenyl-4-yl)benzamide

Cat. No.: B11547039
M. Wt: 387.2 g/mol
InChI Key: XATNHKCJLXNEAC-UHFFFAOYSA-N
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Description

2,4-DICHLORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE is a complex organic compound that belongs to the class of substituted benzamides It is characterized by the presence of two chlorine atoms and a nitro group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl under palladium catalysis . The nitro group can be introduced through nitration reactions using a mixture of nitric and sulfuric acids . The final step involves the formation of the benzamide by reacting the nitro-substituted biphenyl with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions by providing better control over reaction conditions such as temperature and residence time .

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, nitric acid, sulfuric acid, and reducing agents like hydrogen gas .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the chlorine atoms can introduce various functional groups.

Scientific Research Applications

2,4-DICHLORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the biphenyl structure allows for π-π interactions with aromatic systems. These interactions can affect various biochemical pathways and molecular targets, making the compound useful for studying these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DICHLORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE is unique due to the combination of its biphenyl core, nitro group, and chlorine substituents. This unique structure imparts specific chemical properties and reactivity that are not found in simpler compounds .

Properties

Molecular Formula

C19H12Cl2N2O3

Molecular Weight

387.2 g/mol

IUPAC Name

2,4-dichloro-N-[4-(4-nitrophenyl)phenyl]benzamide

InChI

InChI=1S/C19H12Cl2N2O3/c20-14-5-10-17(18(21)11-14)19(24)22-15-6-1-12(2-7-15)13-3-8-16(9-4-13)23(25)26/h1-11H,(H,22,24)

InChI Key

XATNHKCJLXNEAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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